ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a methyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of N-(4-methylpyridin-2-yl)urea with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve N-(4-methylpyridin-2-yl)urea in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(5-methylpyridin-2-yl)carbamoyl]carbamate: Similar structure but with a different position of the methyl group on the pyridine ring.
Ethyl N-(pyridin-2-yl)carbamate: Lacks the methyl group on the pyridine ring.
Ethyl N-(quinolin-2-yl)carbamate: Contains a quinoline ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
ethyl N-[(4-methylpyridin-2-yl)carbamoyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-10(15)13-9(14)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
IGJDQKNOZJKDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.